Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate
Overview
Description
Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate is a chemical compound with the CAS Number: 1275811-23-8 . It has a molecular weight of 272.32 and its IUPAC name is ethyl 2-hydroxy-2-[4-(methylsulfonyl)phenyl]propanoate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H16O5S/c1-4-17-11(13)12(2,14)9-5-7-10(8-6-9)18(3,15)16/h5-8,14H,4H2,1-3H3 . This indicates that the molecule contains 12 carbon atoms, 16 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
Research by Chan, Cox, and Sinclair (2008) demonstrates the selective hydrolysis of methanesulfonate esters, including Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate. The study highlights the pH-dependent hydrolysis process, which allows for the selective removal of specific esters without affecting others, showing its importance in organic synthesis and potentially in the removal of genotoxic substances in pharmaceuticals (Chan, Cox, & Sinclair, 2008).
Asymmetric Hydrogenation
Ohkuma et al. (2007) discuss the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, a process relevant to the synthesis of this compound. This research outlines the use of specific catalysts to achieve high enantioselectivity in the hydrogenation process, illustrating the compound's role in synthesizing enantiomerically pure substances, which is crucial for the development of drugs and other chiral molecules (Ohkuma et al., 2007).
Methane Production and Inhibition
The study by Gunsalus, Romesser, and Wolfe (1978) explores the synthesis of 2-(methylthio)ethanesulfonate analogues, closely related to this compound, and their activity in the methyl coenzyme M reductase system. This research is significant for understanding methane biosynthesis and potential inhibition mechanisms, offering insights into environmental and energy-related applications (Gunsalus, Romesser, & Wolfe, 1978).
Conductivity Enhancement of PEDOT:PSS
Alemu et al. (2012) investigate the enhancement of the conductivity of PEDOT:PSS films through treatment with methanol, highlighting a method to significantly improve electrical conductivity. This research has implications for the development of ITO-free polymer solar cells and other electronic applications, demonstrating the potential of this compound in material science and engineering (Alemu et al., 2012).
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(4-methylsulfonylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-4-17-11(13)12(2,14)9-5-7-10(8-6-9)18(3,15)16/h5-8,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKMFZTYXNSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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